molecular formula C21H12N6O3 B10889042 4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10889042
M. Wt: 396.4 g/mol
InChI Key: KBPHAQYXXZVXNG-UHFFFAOYSA-N
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Description

4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety, a phenoxy group, and cyano and nitro substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzotriazole derivative reacts with a phenoxy compound under controlled conditions. The reaction may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with biological molecules, influencing their activity. The compound’s cyano and nitro groups may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used as a UV absorber and stabilizer in polymers.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): A UV filter used in plastics and coatings.

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its UV stabilizing properties.

Uniqueness

4-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-2-CYANO-5-NITROPHENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H12N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C21H12N6O3/c1-13-6-7-20(18(8-13)26-24-16-4-2-3-5-17(16)25-26)30-21-10-15(12-23)14(11-22)9-19(21)27(28)29/h2-10H,1H3

InChI Key

KBPHAQYXXZVXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])N3N=C4C=CC=CC4=N3

Origin of Product

United States

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